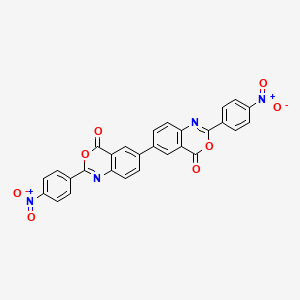
2,2'-bis(4-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-bis(4-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione, also known as NBD-Cl, is a fluorescent reagent that is extensively used in scientific research for labeling and detection purposes. NBD-Cl is a highly reactive compound that can be easily synthesized and has a wide range of applications in biochemistry, molecular biology, and analytical chemistry.
Mécanisme D'action
The mechanism of action of 2,2'-bis(4-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione is based on its ability to react with amino and thiol groups in biomolecules. The reaction results in the formation of a covalent bond between this compound and the biomolecule, leading to the formation of a fluorescent conjugate. The fluorescence of the conjugate is a result of the excitation of the this compound moiety by light.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not have any known biochemical or physiological effects on cells or tissues. However, the labeling of biomolecules with this compound can have an impact on their function and activity. Therefore, it is important to carefully optimize the labeling conditions to minimize any potential interference with the biological system being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2'-bis(4-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione in lab experiments is its high sensitivity and specificity for labeling biomolecules. This compound is also highly stable and can be used in a wide range of experimental conditions. However, one limitation of this compound is its relatively low water solubility, which can make it difficult to use in aqueous solutions. In addition, the labeling of biomolecules with this compound can be affected by the presence of other reactive groups in the sample, which can lead to non-specific labeling.
Orientations Futures
There are several future directions for the use of 2,2'-bis(4-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione in scientific research. One area of interest is the development of new this compound derivatives with improved water solubility and labeling specificity. Another area of interest is the use of this compound in the development of new biosensors for the detection of biomolecules in complex biological samples. Additionally, the use of this compound in live-cell imaging and high-throughput screening assays is an area of active research.
Méthodes De Synthèse
The most common method for synthesizing 2,2'-bis(4-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione is by reacting 4-nitrophenylamine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The reaction results in the formation of this compound as a yellow crystalline solid. The purity of the synthesized this compound can be improved by recrystallization from organic solvents.
Applications De Recherche Scientifique
2,2'-bis(4-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has a wide range of applications in scientific research. It is commonly used as a fluorescent labeling reagent for proteins, peptides, and other biomolecules. The labeling of biomolecules with this compound allows for their detection and quantification in complex biological samples. This compound is also used for the detection of reactive oxygen species (ROS) and for the measurement of lipid peroxidation in cells and tissues.
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N4O8/c33-27-21-13-17(5-11-23(21)29-25(39-27)15-1-7-19(8-2-15)31(35)36)18-6-12-24-22(14-18)28(34)40-26(30-24)16-3-9-20(10-4-16)32(37)38/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDLYSACOCJBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=C(C=C6)[N+](=O)[O-])C(=O)O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B5010201.png)
![ethyl 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5010208.png)

![4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5010214.png)
![10-(2-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5010216.png)
![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5010223.png)


![N-[5-({[4-(diethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5010256.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5010261.png)
![6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5010274.png)
![N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B5010282.png)
![4-amino-N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5010283.png)